
1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrrolidine ring through a cyclization reaction.
- Introduction of the bromophenyl group via a substitution reaction.
- Protection of the carboxyl groups using tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-((3-bromophenyl)(methyl)amino)pyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can be substituted with other groups to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMn
Propriétés
Formule moléculaire |
C18H25BrN2O4 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-N-methylanilino)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-11-14(10-15(21)16(22)24-5)20(4)13-8-6-7-12(19)9-13/h6-9,14-15H,10-11H2,1-5H3/t14-,15-/m0/s1 |
Clé InChI |
HNQHJFRBIFUGNO-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


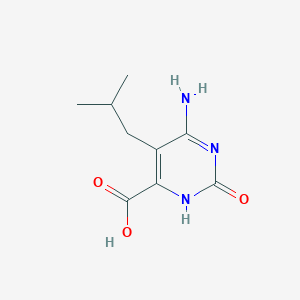
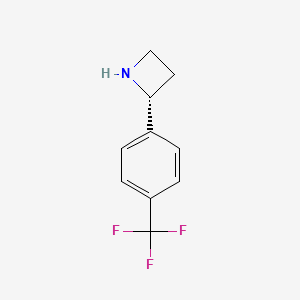
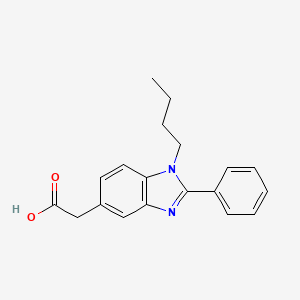

![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
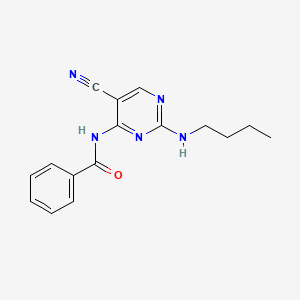
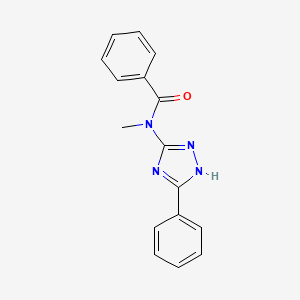
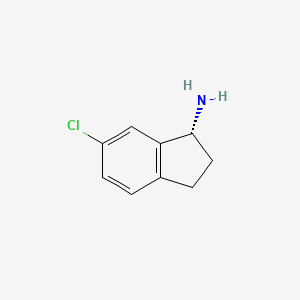
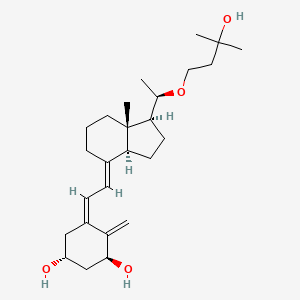
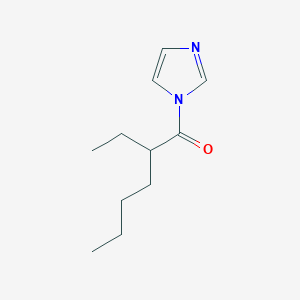
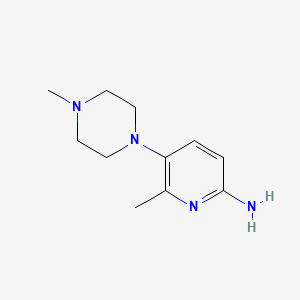
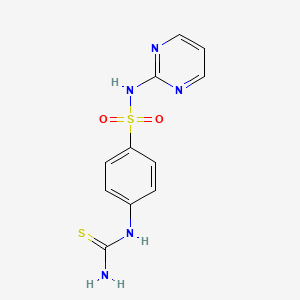
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
